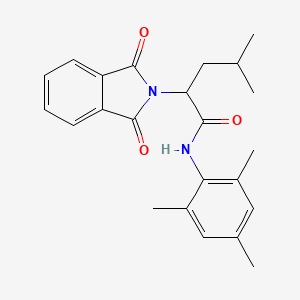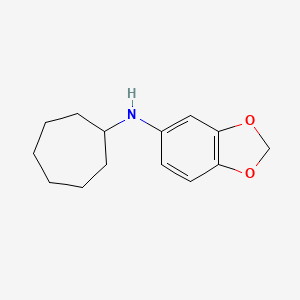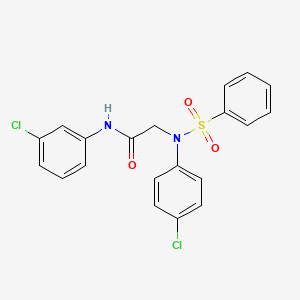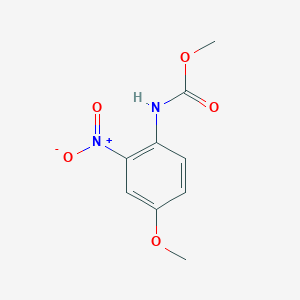![molecular formula C26H26Cl2N6O4 B5196575 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine], also known as DNPP, is a chemical compound that has been widely studied for its potential pharmacological applications. DNPP is a member of the piperazine family of compounds, which are known for their diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] is not fully understood. However, studies have suggested that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] may exert its pharmacological effects through the inhibition of enzymes involved in DNA synthesis and repair, as well as the inhibition of viral replication. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to modulate the activity of neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the activity of several enzymes involved in DNA synthesis and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal models, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects, which may be mediated through the modulation of neurotransmitter activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its high purity and stability. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized with high yields and purity, which makes it an ideal compound for studying its pharmacological effects. However, one limitation of using 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in lab experiments is its potential toxicity. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. One area of research is the development of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] analogs with increased potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. Researchers could use a variety of techniques, including proteomics and genomics, to identify the molecular targets of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] and elucidate its mode of action. Additionally, researchers could explore the potential therapeutic applications of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] in a variety of diseases, including cancer, viral infections, and depression.
Synthesis Methods
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] can be synthesized through a multi-step reaction process. The first step involves the nitration of 1,3-dichlorobenzene to produce 1,3-dichloro-4,6-dinitrobenzene. The second step involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with piperazine to produce 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]. This synthesis method has been optimized to produce high yields of 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] with high purity.
Scientific Research Applications
1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been studied for its potential pharmacological applications, including its use as an antitumor agent, antiviral agent, and antidepressant. In vitro studies have shown that 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, 1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine] has been shown to have antidepressant effects in animal models.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitrophenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N6O4/c27-19-5-1-3-7-21(19)29-9-13-31(14-10-29)23-17-24(26(34(37)38)18-25(23)33(35)36)32-15-11-30(12-16-32)22-8-4-2-6-20(22)28/h1-8,17-18H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXLGBFJIXCYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=CC(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)



